Cas no 477872-06-3 (N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide)

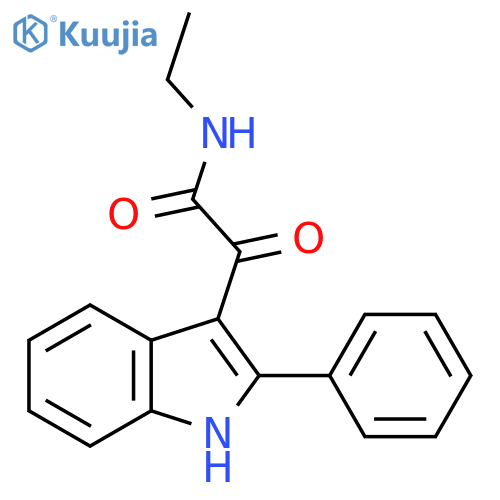

477872-06-3 structure

商品名:N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

CAS番号:477872-06-3

MF:C18H16N2O2

メガワット:292.331844329834

MDL:MFCD02102460

CID:4652863

PubChem ID:3819583

N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

- N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

-

- MDL: MFCD02102460

- インチ: 1S/C18H16N2O2/c1-2-19-18(22)17(21)15-13-10-6-7-11-14(13)20-16(15)12-8-4-3-5-9-12/h3-11,20H,2H2,1H3,(H,19,22)

- InChIKey: CEKVDQYKMKPHTG-UHFFFAOYSA-N

- ほほえんだ: O=C(C(NCC)=O)C1=C(C2C=CC=CC=2)NC2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 292.121177757g/mol

- どういたいしつりょう: 292.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 417

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 62Ų

N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 171333-500mg |

N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |

477872-06-3 | 500mg |

$918.00 | 2023-09-09 | ||

| TRC | N177635-50mg |

N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |

477872-06-3 | 50mg |

$ 380.00 | 2022-06-03 | ||

| abcr | AB299435-500mg |

N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, 90%; . |

477872-06-3 | 90% | 500mg |

€678.60 | 2025-02-16 | |

| abcr | AB299435-1g |

N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, 90%; . |

477872-06-3 | 90% | 1g |

€1312.80 | 2025-02-16 | |

| A2B Chem LLC | AI70779-1g |

N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |

477872-06-3 | >90% | 1g |

$1295.00 | 2024-04-19 | |

| A2B Chem LLC | AI70779-10mg |

N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |

477872-06-3 | >90% | 10mg |

$240.00 | 2024-04-19 | |

| A2B Chem LLC | AI70779-1mg |

N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |

477872-06-3 | >90% | 1mg |

$201.00 | 2024-04-19 | |

| abcr | AB299435-500 mg |

N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide, 90%; . |

477872-06-3 | 90% | 500 mg |

€678.60 | 2023-07-20 | |

| Matrix Scientific | 171333-1g |

N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |

477872-06-3 | 1g |

$1836.00 | 2023-09-09 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00867078-1g |

N-Ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |

477872-06-3 | 90% | 1g |

¥4193.0 | 2024-04-18 |

N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

477872-06-3 (N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide) 関連製品

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:477872-06-3)N-ethyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

清らかである:99%

はかる:1g

価格 ($):550.0